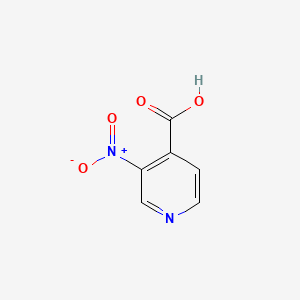

3-Nitroisonicotinsäure

Übersicht

Beschreibung

3-Nitroisonicotinic acid (3-NINA) is an organic compound with a molecular formula of C5H4N2O4. It is a nitro derivative of nicotinic acid, and is a white crystalline solid with a melting point of 182-184°C. 3-NINA is a versatile compound that has a wide range of applications in scientific research, including its use as a reagent in chemical synthesis and as a tool in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Chemischer Synthesebaustein

3-Nitroisonicotinsäure: ist ein wertvoller chemischer Baustein in der organischen Synthese. Sie dient als Vorstufe für verschiedene chemische Reaktionen und wird zur Synthese einer breiten Palette von Verbindungen verwendet, darunter Pharmazeutika, Agrochemikalien und Polymere. Ihre Nitrogruppe kann Reduktionsreaktionen eingehen, um Aminoderivate zu bilden, die wichtige Zwischenprodukte bei der Synthese komplexerer Moleküle sind .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound auf ihr Potenzial zur Herstellung neuer Medikamentenkandidaten untersucht. Ihre Struktur ähnelt der Nicotinsäure, die ein Bestandteil des Vitamin-B3-Komplexes ist und verschiedene therapeutische Wirkungen hat. Forscher untersuchen die Derivate der Säure auf ihre pharmakologischen Eigenschaften, darunter entzündungshemmende, schmerzlindernde und fiebersenkende Wirkungen .

Materialwissenschaften

Diese Verbindung wird auch in den Materialwissenschaften verwendet, insbesondere bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften. Ihre Fähigkeit, als Ligand in der Koordinationschemie zu fungieren, ermöglicht es ihr, Komplexe mit Metallen zu bilden, die zur Herstellung von Funktionsmaterialien für die Elektronik und Photonik eingesetzt werden können .

Biologische Studien

This compound: spielt eine Rolle in biologischen Studien, insbesondere bei der Untersuchung zellulärer Prozesse. Ihre Derivate können als molekulare Sonden verwendet werden, um Enzymaktivitäten, Rezeptor-Ligand-Wechselwirkungen und andere biochemische Pfade zu untersuchen. Dies trägt zum Verständnis von Krankheiten auf molekularer Ebene und zur Entwicklung gezielter Therapien bei .

Landwirtschaftliche Chemie

Im Bereich der landwirtschaftlichen Chemie werden Derivate der This compound auf ihre insektiziden Eigenschaften untersucht. Die Substitution des Pyridinmoleküls in der 3-Position hat ein starkes Potenzial für die Insektenvergiftung gezeigt, was zur Entwicklung neuer, effektiverer Pestizide führen könnte .

Nukleinsäureforschung

Schließlich sind This compound und ihre Derivate in der Nukleinsäureforschung von Bedeutung. Sie werden verwendet, um Nukleinsäuren zu modifizieren und Aptamere zu erzeugen, die mit hoher Affinität an spezifische Ziele binden können. Diese Aptamere finden Anwendung in der Diagnostik, der Therapie und als Werkzeuge für die Forschung in der Molekularbiologie. Die Modifikationen können die Stabilität und Funktionalität verbessern und sie so für klinische Anwendungen wertvoll machen .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that niacin, a compound closely related to 3-nitroisonicotinic acid, plays a crucial role in the human body as a precursor of nicotinamide adenine dinucleotide (nad), a coenzyme involved in redox reactions .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

3-Nitroisonicotinic acid likely affects the same biochemical pathways as niacin. Niacin is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes act as electron donors or acceptors in these reactions .

Pharmacokinetics

It is known to have high gastrointestinal absorption .

Result of Action

Given its similarity to niacin, it may have similar effects, such as modulating lipid levels and participating in vital redox reactions .

Biochemische Analyse

Biochemical Properties

3-Nitroisonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain. The interaction of 3-Nitroisonicotinic acid with succinate dehydrogenase can inhibit the enzyme’s activity, leading to disruptions in the Krebs cycle and oxidative phosphorylation. Additionally, 3-Nitroisonicotinic acid can interact with other proteins and biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of 3-Nitroisonicotinic acid on various types of cells and cellular processes are profound. In neuronal cells, for example, it has been shown to induce oxidative stress and mitochondrial dysfunction. This compound can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Furthermore, 3-Nitroisonicotinic acid can influence cell signaling pathways, gene expression, and cellular metabolism. It has been reported to alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 3-Nitroisonicotinic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of succinate dehydrogenase, which disrupts the electron transport chain and reduces ATP production. This inhibition leads to an increase in ROS production and subsequent oxidative stress. Additionally, 3-Nitroisonicotinic acid can bind to other biomolecules, altering their structure and function. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitroisonicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Nitroisonicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 3-Nitroisonicotinic acid can lead to persistent oxidative stress and mitochondrial dysfunction in cells, which may result in chronic cellular damage and altered cellular function .

Dosage Effects in Animal Models

The effects of 3-Nitroisonicotinic acid vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic disturbances. At higher doses, 3-Nitroisonicotinic acid can induce severe mitochondrial dysfunction, extensive oxidative damage, and cell death. Toxic effects such as neurodegeneration and impaired motor function have been observed in animal models exposed to high doses of 3-Nitroisonicotinic acid .

Metabolic Pathways

3-Nitroisonicotinic acid is involved in several metabolic pathways, primarily through its interaction with enzymes in the mitochondrial electron transport chain. The inhibition of succinate dehydrogenase by 3-Nitroisonicotinic acid disrupts the Krebs cycle, leading to a decrease in ATP production and an increase in ROS generation. This disruption can affect metabolic flux and alter the levels of various metabolites, contributing to cellular stress and dysfunction .

Transport and Distribution

Within cells and tissues, 3-Nitroisonicotinic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 3-Nitroisonicotinic acid can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and brain .

Subcellular Localization

The subcellular localization of 3-Nitroisonicotinic acid is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The targeting of 3-Nitroisonicotinic acid to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle. The mitochondrial localization of 3-Nitroisonicotinic acid is essential for its role in disrupting mitochondrial function and inducing oxidative stress .

Eigenschaften

IUPAC Name |

3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPIUHZVTZWEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376578 | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-82-3 | |

| Record name | 3-Nitroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

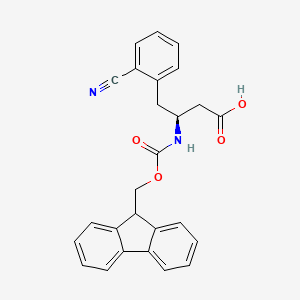

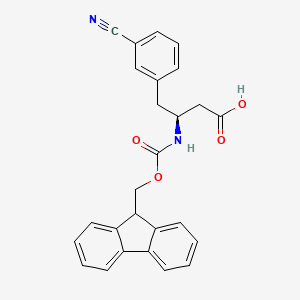

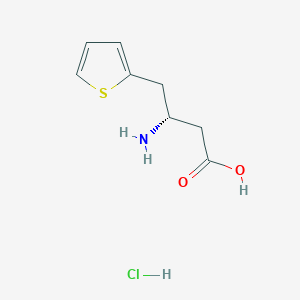

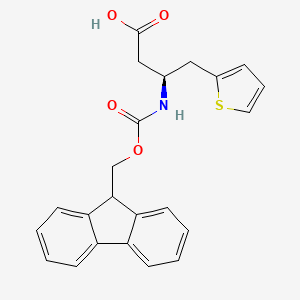

Feasible Synthetic Routes

Q1: What is the primary reaction 3-Nitroisonicotinic acid undergoes with hydrazine?

A1: 3-Nitroisonicotinic acid reacts with hydrazine to primarily form its corresponding hydrazide. [] This reaction is a common method for synthesizing acid hydrazides from carboxylic acids.

Q2: Besides forming hydrazides, are there other reported reactions of 3-Nitroisonicotinic acid derivatives with hydrazine?

A2: Yes, studies show that derivatives of 3-Nitroisonicotinic acid, specifically those substituted at the 3-position with acetyl, cyclopropanoyl, benzoyl, or cyano groups, react with hydrazine to produce Pyrido[3,4-d]pyridazin-1(2H)-ones. [] This highlights the influence of substituents on the reactivity of the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.